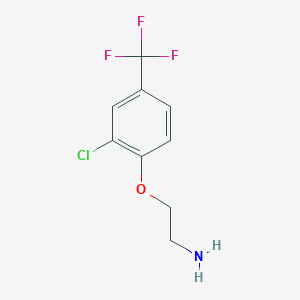
n-(2-Chloro-6-(trifluoromethyl)benzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Chloro-6-(trifluoromethyl)benzyl)ethanamine: is an organic compound that features a benzyl group substituted with a chlorine atom and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chloro-6-(trifluoromethyl)benzyl)ethanamine typically involves the reaction of 2-chloro-6-(trifluoromethyl)benzyl chloride with ethanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group can influence the reactivity and selectivity of the reaction.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products:
Substitution Products: Derivatives with various nucleophiles replacing the chlorine atom.
Oxidation Products: Benzaldehyde or benzoic acid derivatives.
Coupling Products: Biaryl compounds with trifluoromethyl substitution.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Its derivatives can act as ligands in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique chemical properties.
Biological Studies: Used in studies to understand the interaction of trifluoromethyl-substituted compounds with biological systems.
Industry:
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Materials Science:
作用機序
The mechanism of action of n-(2-Chloro-6-(trifluoromethyl)benzyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity. The chlorine atom can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s efficacy and selectivity.
類似化合物との比較
- 2-Chloro-6-(trifluoromethyl)benzyl chloride
- 2-(Trifluoromethyl)benzyl chloride
- 4-Chlorobenzotrifluoride
Uniqueness: n-(2-Chloro-6-(trifluoromethyl)benzyl)ethanamine is unique due to the presence of both chlorine and trifluoromethyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can lead to unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N/c1-2-15-6-7-8(10(12,13)14)4-3-5-9(7)11/h3-5,15H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIGKMVELJWXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzyl-[1,4]diazepan-6-ol](/img/structure/B7901836.png)

![1,4-Dioxa-10-azadispiro[4.2.58.25]pentadecane](/img/structure/B7901853.png)
![5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B7901856.png)


![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B7901881.png)


![N-[(4-Fluoro-2-nitrophenyl)methyl]cyclopentanamine](/img/structure/B7901906.png)

